molecular formula C21H24N8 B598978 1,3,5-Triazine-2,4-diaMine, N2-(2,3-dihydro-1H-inden-2-yl)-6-(1-piperazinyl)-N4-4-pyridinyl- CAS No. 1197406-41-9

1,3,5-Triazine-2,4-diaMine, N2-(2,3-dihydro-1H-inden-2-yl)-6-(1-piperazinyl)-N4-4-pyridinyl-

Cat. No.: B598978
CAS No.: 1197406-41-9
M. Wt: 388.5 g/mol
InChI Key: IINABGAHVLQZSP-UHFFFAOYSA-N
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Description

CHEMBL575741, also known as N2-(2,3-dihydro-1H-inden-2-yl)-6-(pyridin-4-yl)pyrimidine-2,4-diamine, is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound has been studied for its interactions with specific molecular targets, making it a valuable subject in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of CHEMBL575741 involves several steps, starting with the preparation of the indene derivative, followed by its coupling with pyridine and pyrimidine moieties. The reaction conditions typically involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may include optimization of these synthetic routes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

CHEMBL575741 undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the compound. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its ability to inhibit specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of CHEMBL575741 involves its binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. This compound has been shown to inhibit the activity of ROCK1 in human THP1 cells, which is assessed as inhibition of MCP1-induced cell migration . The molecular pathways involved in this inhibition are crucial for understanding its potential therapeutic effects.

Comparison with Similar Compounds

CHEMBL575741 can be compared with other similar compounds, such as:

    CHEMBL50299360: Another compound with a similar indene and pyrimidine structure.

    CHEMBL123456: A compound with similar biological activity but different chemical structure. The uniqueness of CHEMBL575741 lies in its specific molecular interactions and the resulting biological effects, which may differ from those of similar compounds.

Properties

IUPAC Name

2-N-(2,3-dihydro-1H-inden-2-yl)-6-piperazin-1-yl-4-N-pyridin-4-yl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N8/c1-2-4-16-14-18(13-15(16)3-1)25-20-26-19(24-17-5-7-22-8-6-17)27-21(28-20)29-11-9-23-10-12-29/h1-8,18,23H,9-14H2,(H2,22,24,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINABGAHVLQZSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NC(=N2)NC3CC4=CC=CC=C4C3)NC5=CC=NC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601121861
Record name N2-(2,3-Dihydro-1H-inden-2-yl)-6-(1-piperazinyl)-N4-4-pyridinyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601121861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197406-41-9
Record name N2-(2,3-Dihydro-1H-inden-2-yl)-6-(1-piperazinyl)-N4-4-pyridinyl-1,3,5-triazine-2,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197406-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-(2,3-Dihydro-1H-inden-2-yl)-6-(1-piperazinyl)-N4-4-pyridinyl-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601121861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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